3-Methoxy-4'-morpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-Methoxy-4'-morpholinomethyl benzophenone is a benzophenone derivative that is of interest due to its potential biological activities. Benzophenone derivatives are known for their diverse pharmacological properties, including anti-proliferative activities against various types of neoplastic cells . The presence of a morpholine moiety can confer additional chemical properties and biological activities, as seen in other morpholine-containing compounds .

Synthesis Analysis

The synthesis of benzophenone analogs, such as those described in the provided papers, typically involves multi-step reaction sequences. For instance, novel morpholine conjugated benzophenone analogs have been synthesized from (4-hydroxy-aryl)-aryl methanones . The synthesis of other related compounds, like 3,4,5,3'-tetramethoxy-4',5'-methylenedioxybenzophenone, involves starting from gallic acid derivatives and includes steps such as benzilic acid rearrangement and oxidative decarboxylation . These methods highlight the complexity and versatility of synthetic routes available for creating benzophenone derivatives.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their biological activity. For example, the structure of 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone, an analog of colchicine, has been determined using X-ray crystallography, revealing a conformation similar to colchicine despite the absence of a middle ring . Similarly, the molecular structure of a novel bioactive heterocycle containing a morpholine ring has been characterized using various spectroscopic methods and X-ray diffraction, showing the importance of inter and intra-molecular hydrogen bonds for molecular stability . These findings suggest that the molecular structure of 3-Methoxy-4'-morpholinomethyl benzophenone would also be critical for its function and interaction with biological targets.

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions, including hydroxylation and desmethylation, when metabolized by liver microsomes . These metabolic transformations are mediated by cytochrome P450 isoforms and can significantly alter the biological activity and pharmacokinetics of the compounds. The specific chemical reactions that 3-Methoxy-4'-morpholinomethyl benzophenone undergoes would depend on its precise molecular structure and the presence of functional groups amenable to metabolic enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For instance, the presence of methoxy and morpholino groups can affect the compound's solubility, stability, and reactivity . The crystalline structure, as well as the presence of specific functional groups, can also impact the melting point, boiling point, and other physicochemical characteristics. These properties are essential for the compound's suitability in various applications, including its potential use as a therapeutic agent.

Scientific Research Applications

Ultraviolet Filters in Cosmetics and Sunscreens

3-Methoxy-4'-morpholinomethyl benzophenone, also known as benzophenone-3 (BP-3), is primarily used as an ultraviolet (UV) filter in skincare products. It is effective in absorbing UV radiation, thereby protecting human skin and hair from damage. Research indicates that BP-3 is metabolized by liver microsomes and shows estrogenic and anti-androgenic activities (Watanabe et al., 2015)(Watanabe et al., 2015).

Environmental Impact and Removal Techniques

Studies have explored the environmental impact of BP-3, particularly its presence in aquatic environments. One study focused on the oxidation of BP-3 in water using ferrate(VI), revealing that BP-3 degradation could be efficiently achieved under specific conditions (Yang & Ying, 2013)(Yang & Ying, 2013). Another study developed an environmentally friendly method for removing benzophenone-4 from water using tertiary amine-functionalized adsorption resins (Zhou et al., 2018)(Zhou et al., 2018).

Medical Applications and Synthesis

Benzophenone analogs, including morpholine-conjugated derivatives, have been synthesized and evaluated for their anti-proliferative activity against various cancer cells (Al‐Ghorbani et al., 2017)(Al‐Ghorbani et al., 2017). This research opens potential avenues for medical applications, particularly in cancer treatment.

Analysis in Biological Samples

Analytical methods have been developed for determining benzophenone and its derivatives in biological samples. For instance, a study presented a method for detecting BP-3 in human serum, which is significant for studying percutaneous absorption processes (Tarazona et al., 2013)(Tarazona et al., 2013).

Safety and Hazards

properties

IUPAC Name |

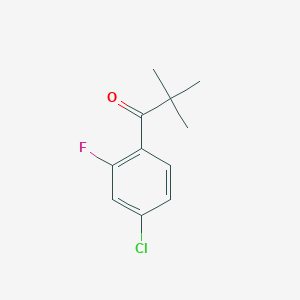

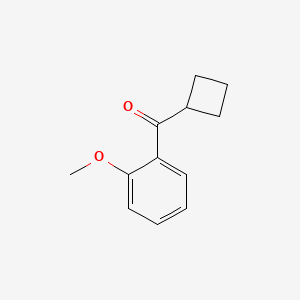

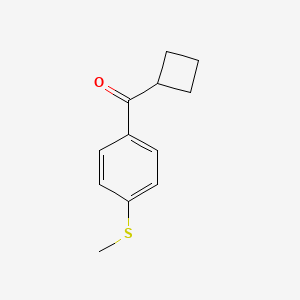

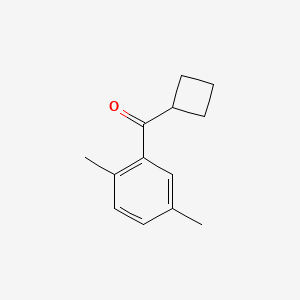

(3-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLCAWGUXUDRSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642619 |

Source

|

| Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-70-5 |

Source

|

| Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.